molecular formula C22H16N4O3S2 B13377683 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

Cat. No.: B13377683
M. Wt: 448.5 g/mol
InChI Key: JCUQFBSGJBJVSM-PDGQHHTCSA-N
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Description

5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that features a benzimidazole moiety, a furan ring, and a thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(1H-benzimidazol-2-ylsulfanyl)-2-furaldehyde with 4-methoxyaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the final thiazolidinone product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The furan and benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications, particularly in the treatment of infections and possibly as an anticancer agent due to its ability to interfere with cellular processes.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, potentially interfering with replication and transcription processes. The thiazolidinone ring may interact with enzymes, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one apart is its combination of three distinct moieties: benzimidazole, furan, and thiazolidinone

Properties

Molecular Formula

C22H16N4O3S2

Molecular Weight

448.5 g/mol

IUPAC Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H16N4O3S2/c1-28-14-8-6-13(7-9-14)23-21-26-20(27)18(30-21)12-15-10-11-19(29-15)31-22-24-16-4-2-3-5-17(16)25-22/h2-12H,1H3,(H,24,25)(H,23,26,27)/b18-12-

InChI Key

JCUQFBSGJBJVSM-PDGQHHTCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2

Origin of Product

United States

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